molecular formula C16H22BF2NO5 B2406732 [4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid CAS No. 2377606-84-1

[4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid

Cat. No. B2406732
CAS RN: 2377606-84-1
M. Wt: 357.16
InChI Key: JIHVWADRPQEXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid is a useful research compound. Its molecular formula is C16H22BF2NO5 and its molecular weight is 357.16. The purity is usually 95%.
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Scientific Research Applications

Peptide Synthesis Using Boc-Amino Acid Ionic Liquids (AAILs)

Ionic liquids have gained prominence in peptide synthesis due to their versatility as synthetic supports, cleavage reagents, and solvents. In this context, amino acid ionic liquids (AAILs) derived from neutralizing imidazolium hydroxide with natural amino acids were introduced . However, the multiple reactive groups of amino acid anions can lead to unwanted reactions. To address this, researchers prepared room-temperature ionic liquids using tert-butyloxycarbonyl (Boc)-protected amino acids (Boc-AAILs). These Boc-AAILs served as efficient reactants and reaction media for dipeptide synthesis, enhancing amide formation without the need for additional base. This breakthrough enables more controlled strategies for peptide synthesis using AAILs.

Catalytic Protodeboronation of Pinacol Boronic Esters

Protodeboronation reactions play a crucial role in organic synthesis. The hydromethylation sequence, which involves protodeboronation, was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Furthermore, this method facilitated the formal total synthesis of δ-®-coniceine and indolizidine 209B . The ability to selectively remove boronic esters is essential for constructing complex molecules, making this application highly relevant.

Chiral Separation of (2S,4S)-TBMP

Chiral separation is critical for obtaining enantiopure compounds. Researchers developed an effective approach to separate chiral (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid ((2S,4S)-TBMP) from mixed (2S,4S)-TBMP and (2S,4R)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid ((2S,4R)-TBMP). This separation eliminates the need for salinization, dissociation processes, and several organic solvents, making it valuable for synthesizing anti-HCV drug intermediates .

Antibacterial Activity Screening

The compound [4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid has been screened for antibacterial activity against Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa). This evaluation provides insights into its potential therapeutic applications .

properties

IUPAC Name

[2,6-difluoro-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BF2NO5/c1-16(2,3)25-15(21)20-6-4-10(5-7-20)24-11-8-12(18)14(17(22)23)13(19)9-11/h8-10,22-23H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHVWADRPQEXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)OC2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BF2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid

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